molecular formula C24H27N3O4 B2774113 2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 893981-87-8

2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide

Cat. No.: B2774113
CAS No.: 893981-87-8
M. Wt: 421.497
InChI Key: UGIXOVKZJVBQKC-UHFFFAOYSA-N
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Description

2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-ethoxyphenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-4-26(5-2)22(28)16-27-15-18(17-11-7-9-13-20(17)27)23(29)24(30)25-19-12-8-10-14-21(19)31-6-3/h7-15H,4-6,16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIXOVKZJVBQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of 2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl and diethylacetamide groups differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications .

Biological Activity

2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

C23H25N3O4\text{C}_{23}\text{H}_{25}\text{N}_{3}\text{O}_{4}

Synthesis Steps:

  • Formation of Indole Core: The indole core is synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
  • Introduction of Ethoxyphenyl Group: This group is introduced through a Friedel-Crafts acylation reaction with 2-ethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
  • Formation of Diethylacetamide Group: The final step involves reacting the intermediate product with diethylamine and acetic anhydride to yield the diethylacetamide moiety.

Biological Activity

This compound has been investigated for various biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.
  • Enzyme Inhibition: The compound has shown potential in inhibiting key metabolic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties: Research indicates that this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress and related damage.

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Binding Affinity to Biological Targets: Interaction studies have revealed that this compound may bind effectively to various biological targets, influencing cellular signaling pathways associated with growth and survival.
  • Modulation of Enzyme Activity: By inhibiting enzymes involved in neurotransmitter breakdown, it may enhance neurotransmitter levels in synaptic clefts, thereby improving cognitive functions .

Case Studies

Case Study 1: Anticancer Activity
In a study assessing the anticancer effects of indole derivatives, this compound was tested against several cancer cell lines. Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a lead compound for further development in cancer therapy.

Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of this compound in models of Alzheimer's disease. The results indicated that treatment with this compound led to improved cognitive performance in animal models, alongside reduced levels of amyloid-beta plaques .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other indole derivatives:

Compound NameAnticancer ActivityAChE InhibitionAntioxidant Activity
Compound AModerateYesModerate
Compound BHighNoHigh
Target Compound High Yes High

Q & A

Basic: What are the recommended synthetic routes for 2-(3-{[(2-ethoxyphenyl)carbamoyl]carbonyl}-1H-indol-1-yl)-N,N-diethylacetamide, and what critical reaction conditions must be controlled to optimize yield and purity?

Answer:
Synthesis typically involves multi-step organic reactions. Key steps include:

  • Indole activation : React 1H-indole derivatives with chloroacetyl chloride under anhydrous conditions (dry dichloromethane, 0°C) to form the indole-acetamide backbone.
  • Carbamoyl coupling : Introduce the 2-ethoxyphenylcarbamoyl group via nucleophilic acyl substitution, requiring precise pH control (7.5–8.5) using triethylamine as a base to prevent hydrolysis.
  • Carbonyl insertion : Employ N,N'-carbonyldiimidazole (CDI) as a coupling reagent at 60°C in dimethylformamide (DMF) to link the carbamoyl-carbonyl moiety.

Critical conditions include:

  • Strict temperature control (0–5°C for exothermic steps) to minimize side reactions.
  • Moisture exclusion using inert atmospheres (argon/nitrogen) during anhydrous steps.
  • Purification via gradient column chromatography (ethyl acetate/hexane, 3:1 to 1:1) to isolate the target compound (>95% purity) .

Basic: Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:
A combination of orthogonal methods ensures robust characterization:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Identifies indole proton environments (δ 7.2–8.1 ppm) and ethyl groups (δ 1.1–1.3 ppm).
  • ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and carbamoyl linkages.

High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±2 ppm accuracy) and detects isotopic patterns.

HPLC-UV/ELSD : Quantifies purity (>98% area under the curve) using a C18 column with acetonitrile/water gradients.

Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) for storage and handling protocols .

Basic: What preliminary biological screening approaches are recommended to evaluate the pharmacological potential of this compound?

Answer:
A tiered screening strategy is advised:

Target-Based Assays :

  • Enzyme inhibition panels (e.g., kinases, proteases) at 10 µM concentration.
  • Surface plasmon resonance (SPR) to measure binding kinetics (KD values).

Cellular Assays :

  • NCI-60 cancer cell line screening using MTT viability assays (72-hour exposure).
  • Gram-positive/-negative antimicrobial activity via disk diffusion (50 µg/disc).

Dose-Response Studies :

  • Generate IC50 curves (0.1–100 µM) with ≥3 biological replicates.
  • Include controls (e.g., staurosporine for kinase inhibition) to validate assay conditions .

Advanced: How should researchers address conflicting data regarding this compound's biological activity across different assay systems?

Answer:
Systematic validation is critical:

Orthogonal Assays : Confirm binding affinity (SPR) with functional cellular readouts (e.g., cAMP modulation).

Metabolite Profiling : Use LC-MS to detect assay-specific biotransformation products (e.g., hydrolyzed carbamoyl groups).

Solvent Artifact Control : Limit DMSO concentration (<0.1%) and verify compound stability under assay conditions.

Batch Consistency : Compare multiple synthetic batches via LC-MS to rule out purity-driven discrepancies .

Advanced: What computational chemistry strategies can predict the environmental fate and degradation pathways of this compound?

Answer:

QSAR Modeling : Estimate biodegradation potential (EPI Suite BIOWIN scores) and bioaccumulation factors.

Molecular Dynamics (MD) : Simulate hydrolysis kinetics of the carbamoyl group in aqueous environments (AMBER force field).

Density Functional Theory (DFT) : Identify electron-deficient sites (e.g., carbonyl carbons) prone to photolytic cleavage using B3LYP/6-311+G** basis sets.

Experimental Validation :

  • OECD 301F biodegradation tests (28-day incubation).
  • Photolysis studies under simulated sunlight (λ >290 nm) with HPLC-MS monitoring .

Advanced: What experimental design considerations are critical when studying structure-activity relationships (SAR) for derivatives of this compound?

Answer:

Structural Domains for Modification :

  • Indole core : Vary substitution patterns (C-5 vs C-6) using Suzuki-Miyaura cross-coupling.
  • Carbamoyl group : Test electron-withdrawing (e.g., nitro) vs donating (e.g., methoxy) substituents.
  • Diethylacetamide : Replace ethyl groups with cyclopropane spacers to alter conformational flexibility.

Factorial Design : Develop a matrix with ≥10 derivatives per domain to assess additive effects.

Assay Standardization :

  • Maintain consistent cell passage numbers (<20) and serum concentrations (10% FBS).
  • Randomize plate layouts to mitigate edge effects .

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